molecular formula C5H8N2 B1585409 3-(Dimethylamino)acrylonitrile CAS No. 2407-68-3

3-(Dimethylamino)acrylonitrile

Cat. No.: B1585409
CAS No.: 2407-68-3
M. Wt: 96.13 g/mol
InChI Key: ZKKBIZXAEDFPNL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)acrylonitrile is an organic compound with the molecular formula C5H8N2. It is characterized by the presence of a dimethylamino group attached to an acrylonitrile moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)acrylonitrile can be synthesized through the dimerization of acrylic reagents. One common method involves the reaction of methyl-3-(dimethylamino) acrylate in the presence of sulfuric acid in 1,2-dimethoxyethane solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Dimethylamino)acrylonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 3-(Dimethylamino)acrylonitrile is unique due to its specific structure, which combines the reactivity of the acrylonitrile group with the nucleophilicity of the dimethylamino group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

(E)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBIZXAEDFPNL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878800
Record name 3-Dimethylaminoacrylonitrile
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35520-41-3, 2407-68-3
Record name (E)-3-(Dimethylamino)-2-propenenitrile
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Record name 2407-68-3
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Record name 3-Dimethylaminoacrylonitrile
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Record name 3-(dimethylamino)acrylonitrile
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Record name trans-3-(Dimethylamino)acrylonitrile
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Record name (E)-3-(Dimethylamino)-2-propenenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions has 3-(Dimethylamino)acrylonitrile been shown to undergo?

A1: this compound has demonstrated versatility as a reagent in various organic reactions. For example, it can react with 1,3-cyclohexanedione derivatives to form tetrahydroquinolinone derivatives, highlighting its potential in constructing heterocyclic systems. [] Additionally, it has been successfully employed in the synthesis of Neratinib, an irreversible tyrosine kinase inhibitor. In this multi-step synthesis, this compound plays a crucial role by reacting with a quinoline derivative, leading to the formation of a key intermediate. [] Furthermore, research indicates its utility in synthesizing heteroaryl-substituted enamines, which can then be converted to valuable building blocks such as heteroaryl-substituted acetaldoximes and acetonitriles. []

Q2: Are there any specific reaction conditions that have been found to be particularly effective when using this compound?

A2: Yes, several studies have optimized reaction conditions for reactions involving this compound. In the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, researchers found that using a 1:1.5:2 molar ratio of this compound, trifluoroacetyl chloride, and triethylamine (TEA) respectively during an acylation reaction resulted in a significantly improved yield of 78.6%. [] This highlights the importance of carefully controlling stoichiometry when working with this compound.

Q3: Has this compound been utilized in the synthesis of any pharmaceutically relevant compounds?

A3: Yes, this compound has proven valuable in the synthesis of Neratinib. [] Neratinib is a potent and irreversible tyrosine kinase inhibitor with clinical applications in treating HER2-positive breast cancer. This highlights the potential of this compound as a building block for creating compounds with therapeutic value.

Q4: Are there alternative synthetic routes or substitutes available for reactions involving this compound?

A4: While this compound offers unique reactivity, exploring alternative synthetic routes and substitutes is crucial for optimizing reaction efficiency and cost-effectiveness. For instance, in the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, researchers successfully replaced phosgene with trifluoroacetyl chloride as an acylating agent, resulting in a safer and more practical approach. []

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